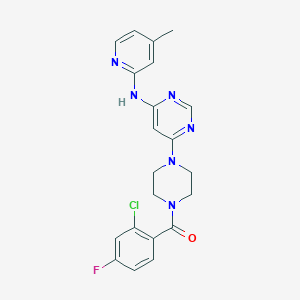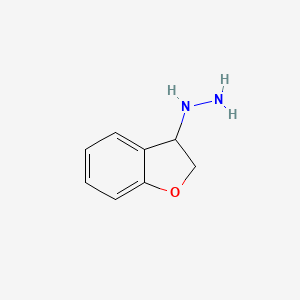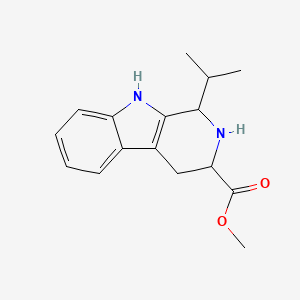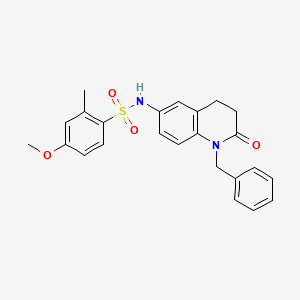![molecular formula C13H10N2O2S B2864728 2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 250258-56-1](/img/structure/B2864728.png)
2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
The compound “2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The molecular structure of “2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione” include a molecular weight of 273.31 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .Applications De Recherche Scientifique
Pharmaceutical Research
Thiazole derivatives are known for their significant pharmaceutical applications. They exhibit a wide range of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities . The presence of the thiazole moiety in this compound suggests potential use in the development of new therapeutic agents.
Agrochemical Development
Compounds with thiazole rings are often explored for their use in agrochemicals. They can be designed to function as pesticides , herbicides , or fungicides . The structural complexity of the compound may allow for the development of novel agrochemical agents with specific target activity .
Material Science
In material science, thiazole derivatives can be used as photographic sensitizers or in the creation of liquid crystals . These applications take advantage of the light-absorbing and conductive properties of thiazole-based compounds .
Industrial Applications
The industrial applications of thiazole derivatives include their use as vulcanization accelerators in rubber manufacturing and as catalysts in various chemical reactions. The compound’s structure could be modified to enhance these properties .
Sensory Applications
Thiazole compounds are also used in the development of sensors . They can be engineered to detect specific substances or environmental changes, making them valuable in environmental monitoring and safety systems .
Cosmetic Industry
In the cosmetic industry, thiazole derivatives can be incorporated into products as UV filters or sunscreens . Their ability to absorb harmful UV radiation makes them suitable for protecting skin from sun damage .
Antioxidant Research
The antioxidant properties of thiazole derivatives make them candidates for research into age-related diseases and oxidative stress . They could be used to study the prevention of cellular damage caused by free radicals .
Synthetic Chemistry
Finally, in synthetic chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable component in the design of new synthetic pathways .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the exact structure and functional groups present in the thiazole derivative.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities . The specific pathways and downstream effects would depend on the compound’s structure and its interaction with its targets.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .
Propriétés
IUPAC Name |
2-[2-(1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-12-10-3-1-2-4-11(10)13(17)15(12)6-5-9-7-18-8-14-9/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVYXCOEKBACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864645.png)

![N-(3-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2864649.png)


triazin-4-one](/img/structure/B2864654.png)
![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride](/img/structure/B2864659.png)
![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2864660.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2864662.png)
![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)


